N'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
1-ETHYL-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidinesThe presence of a trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-ETHYL-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing significant cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new materials with unique photophysical properties
Mechanism of Action
The mechanism of action of 1-ETHYL-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. By inhibiting CDKs, the compound induces cell cycle arrest and apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s binding affinity to the target enzymes, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
PHTPP: A selective estrogen receptor β (ERβ) antagonist with a similar pyrazolo[1,5-a]pyrimidine core.
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with significant anticancer activity.
Uniqueness
1-ETHYL-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its stability and bioavailability. The presence of the trifluoromethyl group further distinguishes it from other similar compounds by providing additional stability and enhancing its pharmacokinetic properties .
Properties
Molecular Formula |
C20H16F3N7O2 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N'-(1-ethylpyrazole-3-carbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C20H16F3N7O2/c1-2-29-9-8-13(27-29)18(31)25-26-19(32)15-11-17-24-14(12-6-4-3-5-7-12)10-16(20(21,22)23)30(17)28-15/h3-11H,2H2,1H3,(H,25,31)(H,26,32) |
InChI Key |
ARZFJBHOGAEHAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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